Chiral N-Alkyl Side Chain: Structural Divergence from Achiral Primary Sulfonamide CA Inhibitors
The target compound bears a chiral center at the propan-2-yl carbon of the N-(1-(thiophen-2-yl)propan-2-yl) side chain, resulting in two enantiomeric forms [1]. In contrast, the clinically used thiophene sulfonamide CA inhibitors brinzolamide and dorzolamide, as well as the prototypical inhibitor acetazolamide, are achiral or possess stereochemistry fixed by a fused ring system. Enantiomeric pairs of sulfonamide CA inhibitors have been shown to exhibit differential inhibitory potency; for example, (R)- and (S)-enantiomers of certain thiophene-2-sulfonamide analogs displayed up to 3-fold differences in CA-II IC₅₀ values in a related series [2]. For the target compound, no enantioselective biological data are yet available, representing a critical knowledge gap that precludes substitution with achiral analogs without risk of potency loss.
| Evidence Dimension | Stereochemical complexity and potential for enantioselective CA inhibition |
|---|---|
| Target Compound Data | Chiral; one stereogenic center; (R) and (S) enantiomers possible; no enantioselective IC₅₀ data available [1]. |
| Comparator Or Baseline | Acetazolamide: achiral. Brinzolamide: stereochemistry fixed by fused thienothiazine ring. Dorzolamide: achiral at sulfonamide-bearing carbon. |
| Quantified Difference | Qualitative structural difference. Related thiophene sulfonamide enantiomer pairs showed up to ~3-fold difference in CA-II IC₅₀ (literature precedent). |
| Conditions | Structural comparison based on chemical structure; enantioselective CA inhibition precedent from analogous thiophene sulfonamide series [2]. |
Why This Matters
Procuring a racemic mixture versus a single enantiomer can lead to different potency and selectivity profiles, making this compound non-interchangeable with achiral CA inhibitors without experimental validation.
- [1] Chemsrc. 5-chloro-N-(1-(thiophen-2-yl)propan-2-yl)thiophene-2-sulfonamide. SMILES: CC(Cc1cccs1)NS(=O)(=O)c1ccc(Cl)s1. https://m.chemsrc.com/en/cas/1210789-51-7_3565433.html View Source
- [2] Malmström J, Viklund J, Slivo C, et al. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. Bioorg Med Chem. 2012. Demonstrates enantiomer-dependent potency differences in thiophene sulfonamide series. View Source
